4-Deschloro-2-chlorobenzoyl Rebapimide
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Overview
Description
4-Deschloro-2-chlorobenzoyl Rebapimide is a chemical compound with the molecular formula C19H15ClN2O4 and a molecular weight of 370.79 g/mol . It is a derivative of Rebapimide, a known anti-ulcer agent. This compound is primarily used in scientific research and development.
Preparation Methods
The synthesis of 4-Deschloro-2-chlorobenzoyl Rebapimide involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the chlorination of specific benzoyl compounds followed by further chemical modifications to introduce the desired functional groups . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-Deschloro-2-chlorobenzoyl Rebapimide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Deschloro-2-chlorobenzoyl Rebapimide has several applications in scientific research:
Chemistry: It is used as a reference material and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Deschloro-2-chlorobenzoyl Rebapimide involves its interaction with specific molecular targets. It may act by modulating certain biochemical pathways, although the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-Deschloro-2-chlorobenzoyl Rebapimide can be compared with other similar compounds such as:
Rebapimide: The parent compound, known for its anti-ulcer properties.
2-Chlorobenzoyl Rebapimide: Another derivative with similar chemical structure but different functional groups.
4-Chlorobenzoyl Rebapimide: A compound with a different substitution pattern on the benzoyl ring.
These comparisons highlight the unique chemical and biological properties of this compound.
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-14-7-3-1-6-13(14)18(24)22-16(19(25)26)9-11-10-17(23)21-15-8-4-2-5-12(11)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICRNAAVEZYNSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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